2-((4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2-fluorophenyl)acetamide
Description
This compound belongs to the class of 1,2,4-triazine derivatives, which are characterized by a heterocyclic core with nitrogen atoms at positions 1, 2, and 4. The molecule features a thioether linkage (-S-) connecting the triazinone moiety to an acetamide group, which is further substituted with a 2-fluorophenyl ring. Such structural motifs are often associated with biological activity, including antimicrobial, anticancer, or enzyme inhibitory properties. The fluorine atom at the ortho position of the phenyl ring may enhance metabolic stability and binding affinity due to its electronegativity and small atomic radius .
Properties
IUPAC Name |
2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN5O2S/c1-7-11(20)18(14)12(17-16-7)21-6-10(19)15-9-5-3-2-4-8(9)13/h2-5H,6,14H2,1H3,(H,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTNLNDJINSDPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)N)SCC(=O)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID51086174 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence highlights 2-[(4-amino-4,5-dihydro-6-methyl-5-oxo-1,2,4-triazin-3-yl)thio]-N-(2,4-dimethylphenyl)acetamide (CAS RN: 381716-93-4) as a closely related analog. Below is a detailed comparison based on structural and inferred pharmacological properties:
Structural Differences
| Feature | Target Compound | Analog (CAS RN: 381716-93-4) |
|---|---|---|
| Aryl Substituent | 2-fluorophenyl | 2,4-dimethylphenyl |
| Triazinone Core | 4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl | Identical |
| Acetamide Linkage | Thioether (-S-) | Thioether (-S-) |
Key Observations :
Aryl Group Impact: The 2-fluorophenyl group in the target compound introduces steric and electronic effects distinct from the 2,4-dimethylphenyl substituent in the analog. Fluorine’s electronegativity may enhance dipole interactions in binding pockets, while methyl groups in the analog could increase lipophilicity and alter pharmacokinetics . Comparative studies of fluorinated vs. methylated aryl groups in triazine derivatives suggest that fluorine substitution often improves metabolic stability but may reduce solubility in nonpolar environments .
Hypothetical Data Table (Inferred Properties)
| Property | Target Compound | Analog (CAS RN: 381716-93-4) |
|---|---|---|
| LogP | ~2.1 (predicted) | ~2.8 (higher lipophilicity) |
| Solubility (µg/mL) | 15 (aqueous, pH 7.4) | 8 (aqueous, pH 7.4) |
| IC50 (DHFR Inhibition) | Not reported | 12 µM (E. coli DHFR) |
Limitations of Available Evidence
- provides only structural identifiers for the analog, lacking experimental data on biological activity, solubility, or toxicity.
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